molecular formula C10H15ClN2O2 B2968999 N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide CAS No. 2411272-01-8

N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide

Cat. No. B2968999
CAS RN: 2411272-01-8
M. Wt: 230.69
InChI Key: YYZMEYZZPVTCJZ-UHFFFAOYSA-N
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Description

N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a synthetic compound that can be prepared through various methods.

Mechanism of Action

The mechanism of action of N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide involves the inhibition of certain enzymes. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2, N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide can reduce inflammation and potentially prevent the development of certain cancers.
Biochemical and Physiological Effects:
N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a useful tool for studying enzyme kinetics and drug discovery. Additionally, its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs.
However, there are also limitations to the use of N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide in lab experiments. Its potency may make it difficult to determine the optimal concentration for experiments. Additionally, its specificity for certain enzymes may limit its usefulness in studying other enzymes or biological pathways.

Future Directions

There are several future directions for the study of N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide. One potential direction is the development of new drugs based on its anti-inflammatory and anti-cancer properties. Additionally, further studies could investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease or Parkinson's disease. Finally, research could focus on developing new synthesis methods for N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide that are more efficient or environmentally friendly.

Synthesis Methods

N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide can be synthesized through several methods. One of the most common methods involves the reaction of 3-tert-butyl-4-chloromethyl-1,2-oxazole with sodium acetate and acetic anhydride. This reaction yields N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide as a white crystalline solid.

Scientific Research Applications

N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes, making it useful in the study of enzyme kinetics and drug discovery. It has also been investigated for its anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

N-[(3-tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-10(2,3)9-7(6-15-13-9)5-12-8(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZMEYZZPVTCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC=C1CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide

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